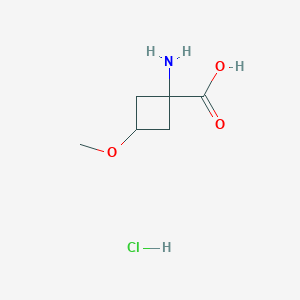![molecular formula C11H19NO3 B2564506 1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one CAS No. 2361658-21-9](/img/structure/B2564506.png)
1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one, also known as MEMM, is a chemical compound that has gained significant attention in scientific research. This compound has a unique molecular structure that makes it an important tool for studying various biological processes.
Wirkmechanismus
1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one acts as a competitive inhibitor of PKC by binding to the catalytic domain of the enzyme. This prevents the enzyme from phosphorylating its substrate, which leads to a decrease in PKC activity. The inhibition of PKC by this compound has been shown to have various effects on cellular processes, including the regulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
The inhibition of PKC by this compound has been shown to have various biochemical and physiological effects. In neuronal cells, this compound has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism that underlies learning and memory. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. In addition, this compound has been shown to have anti-inflammatory effects and has been used in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a useful tool for studying the role of PKC in various biological processes. This compound is also stable and can be easily synthesized in large quantities. However, there are also some limitations to using this compound in lab experiments. It can be toxic at high concentrations, and its effects on other cellular processes outside of PKC inhibition are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one. One area of research is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of research is the investigation of the effects of PKC inhibition on various diseases, such as cancer and Alzheimer's disease. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance their efficacy.
Synthesemethoden
1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one can be synthesized through a multi-step process that involves the reaction of 2-methylmorpholine with acryloyl chloride in the presence of a base. The resulting product is then reacted with 2-methoxyethylamine to produce this compound. The purity of the final product can be improved through various purification techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis. This compound has been used to study the role of PKC in various biological processes, such as synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
1-[2-(2-methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-4-10(13)12-6-8-15-11(2,9-12)5-7-14-3/h4H,1,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNOYEWUHPTJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)C=C)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


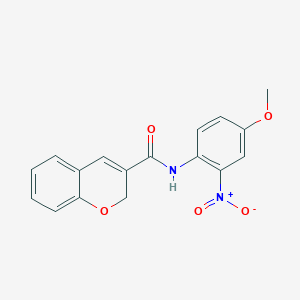
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2564427.png)
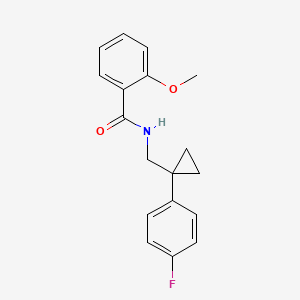

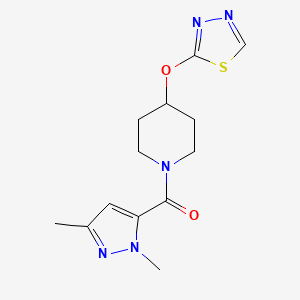
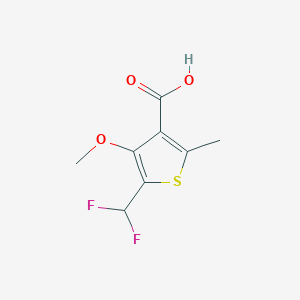
![3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2564435.png)

![8-(naphthalene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2564441.png)
![2-(3,4-dimethylphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564443.png)
